molecular formula C20H19NO4 B2490594 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 868153-48-4

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2490594
CAS No.: 868153-48-4
M. Wt: 337.375
InChI Key: DVTMLKWVSVBSJQ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a methoxyphenyl group and an indole moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves a multi-step process. One common method includes the condensation reaction between 3-methoxybenzaldehyde and indole-3-acetic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate.

    Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 3-(1H-indol-3-yl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and indole moieties make it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-16-6-4-5-14(11-16)19(22)13-25-20(23)10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTMLKWVSVBSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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